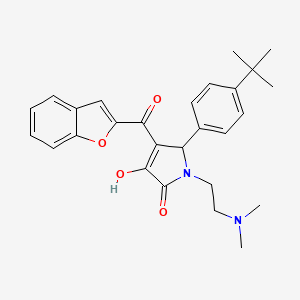![molecular formula C16H16FNO6S B2713298 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride CAS No. 2224286-56-8](/img/structure/B2713298.png)
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride, also known as TMB-PSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, a class of enzymes that play important roles in various physiological processes.
Wirkmechanismus
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride inhibits serine proteases by covalently binding to the active site of the enzyme. The sulfonyl fluoride group of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride reacts with the serine residue in the active site, forming a stable covalent bond and blocking the enzymatic activity. This mechanism of action is irreversible and highly specific for serine proteases.
Biochemical and Physiological Effects:
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects, depending on the specific serine protease it inhibits. For example, inhibition of thrombin by 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride can prevent blood clotting, while inhibition of elastase can reduce inflammation. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride is its high specificity for serine proteases, which allows for precise inhibition of specific enzymes. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride is also stable and easy to handle, making it a convenient tool for laboratory experiments. However, 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has some limitations, such as its irreversibility and potential off-target effects. It is also important to use appropriate controls and validation methods when using 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride. One area of interest is the development of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride-based drugs for the treatment of diseases such as cancer and inflammation. Another direction is the exploration of new serine protease targets for 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride inhibition. Additionally, the use of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride in combination with other inhibitors or therapies could enhance its efficacy and specificity.
Synthesemethoden
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride can be synthesized by reacting 3-aminobenzenesulfonyl fluoride with 2,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has been used in a wide range of scientific research, particularly in the field of protease inhibition. It has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, elastase, and thrombin. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer progression.
Eigenschaften
IUPAC Name |
3-[(2,4,5-trimethoxybenzoyl)amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-22-13-9-15(24-3)14(23-2)8-12(13)16(19)18-10-5-4-6-11(7-10)25(17,20)21/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEYKIPFOMKLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)


![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)




![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)
![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)
![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)